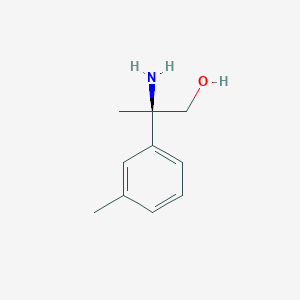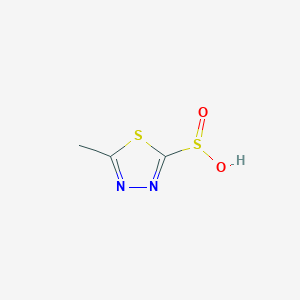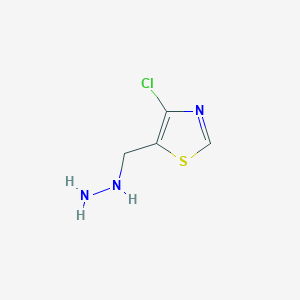
(R)-3-Amino-4-(3,5-difluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a 3,5-difluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of protecting groups to facilitate the selective formation of the desired product. For example, the preparation of BOC-®-3-amino-4-(3,5-difluorophenyl)butanoic acid involves the use of t-butyloxycarbonyl (Boc) as a protecting group. The reaction typically involves the condensation of an appropriate amine with a protected carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid often involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process is designed to be scalable and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the amino group.
3,5-Difluorohydrocinnamic acid: Another structurally related compound with different functional groups.
Uniqueness
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the 3,5-difluorophenyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m1/s1 |
Clave InChI |
JUZLHHFRXMTMCJ-SECBINFHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)

![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)



![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)



